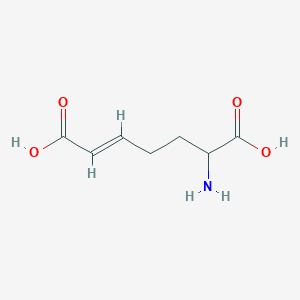
6-Aminohept-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminohept-2-enedioic acid is an organic compound with the molecular formula C7H11NO4 It is characterized by the presence of an amino group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminohept-2-enedioic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a precursor compound that undergoes a series of chemical transformations, including amination and dehydrogenation, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Aminohept-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into a saturated chain.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon is a typical method.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds.
Scientific Research Applications
6-Aminohept-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Aminohept-2-enedioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The conjugated diene system can participate in electron transfer reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
6-Aminocaproic acid: Similar in structure but lacks the conjugated diene system.
6-Aminohexanoic acid: Another related compound with a different carbon chain length.
Uniqueness: 6-Aminohept-2-enedioic acid is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This feature sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(E)-6-aminohept-2-enedioic acid |
InChI |
InChI=1S/C7H11NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12)/b4-2+ |
InChI Key |
AQNOFIJXEDHCMR-DUXPYHPUSA-N |
Isomeric SMILES |
C(CC(C(=O)O)N)/C=C/C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


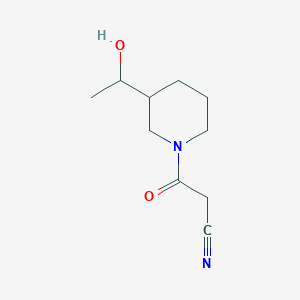

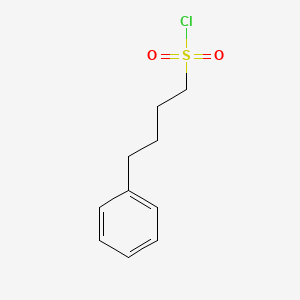
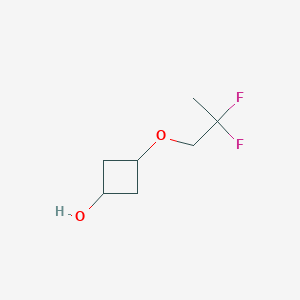
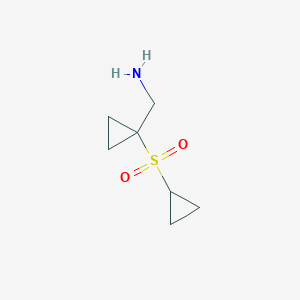

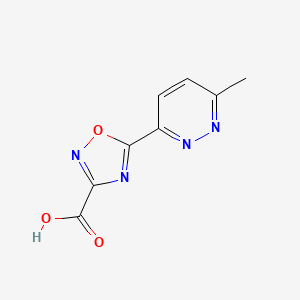
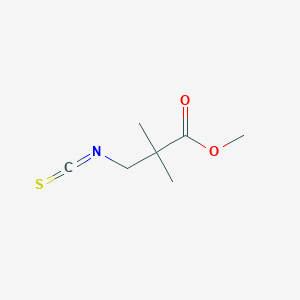
![2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)

![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13321636.png)
![4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13321642.png)
![{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13321649.png)
